

# (2-Methoxyethyl)hydrazine Hydrochloride: A Computational Chemistry and Modeling Guide

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## Compound of Interest

**Compound Name:** (2-Methoxyethyl)hydrazine hydrochloride

**Cat. No.:** B1428235

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This in-depth technical guide provides a comprehensive overview of the computational chemistry and modeling approaches for **(2-Methoxyethyl)hydrazine hydrochloride**. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of computational methods to elucidate the molecular properties and reactive behavior of this versatile chemical entity.

## Introduction

(2-Methoxyethyl)hydrazine and its hydrochloride salt are compounds of significant interest in organic synthesis and medicinal chemistry.<sup>[1]</sup> The presence of a hydrazine moiety attached to a methoxyethyl group imparts unique chemical properties and reactivity compared to other hydrazine derivatives.<sup>[1]</sup> These compounds serve as crucial intermediates in the synthesis of various chemical entities, including those with potential therapeutic applications, such as in cancer treatment.<sup>[1]</sup> Understanding the molecule's electronic structure, conformational landscape, and interaction potential is paramount for its effective application. Computational chemistry and molecular modeling offer powerful tools to investigate these aspects at a molecular level, providing insights that can guide experimental design and accelerate discovery.<sup>[2][3]</sup>

This guide will explore the key computational methodologies, from quantum mechanics to molecular dynamics, that can be applied to **(2-Methoxyethyl)hydrazine hydrochloride**. We

will discuss the causality behind the choice of specific computational protocols and provide step-by-step workflows for their implementation.

## Molecular Properties of (2-Methoxyethyl)hydrazine Hydrochloride

A thorough understanding of the fundamental physicochemical properties of **(2-Methoxyethyl)hydrazine hydrochloride** is the starting point for any computational study. These properties, summarized in the table below, inform the parameterization of molecular models and provide a basis for validating computational results.

Property	Value	Source
Molecular Formula	C3H12Cl2N2O	PubChem[4]
Molecular Weight	163.04 g/mol	PubChem[4]
IUPAC Name	2-methoxyethylhydrazine; dihydrochloride	PubChem[4]
Canonical SMILES	COCCNN	Smolecule[1]
InChI Key	IBELBRDFPCFICX-UHFFFAOYSA-N	Smolecule[1]
Topological Polar Surface Area	47.3 Å <sup>2</sup>	PubChem[5]
Complexity	24.8	PubChem[5]
Hydrogen Bond Donor Count	2	PubChem[6]
Hydrogen Bond Acceptor Count	3	PubChem[6]
Rotatable Bond Count	3	PubChem[6]

## Part 1: Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for elucidating the electronic structure, reactivity, and spectroscopic properties of a molecule. For a relatively small molecule like (2-

**(2-Methoxyethyl)hydrazine hydrochloride**, high-level QM methods can be employed to achieve high accuracy.

## Theoretical Background

Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost.[\[7\]](#) It is particularly well-suited for studying the ground-state properties of molecules. For more accurate energy calculations, especially for reaction barriers, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be utilized, though they are more computationally demanding.[\[8\]](#)[\[9\]](#)

The choice of basis set is also crucial. A basis set like 6-311++G(d,p) is often a good starting point, providing a flexible description of the electron density.[\[7\]](#)

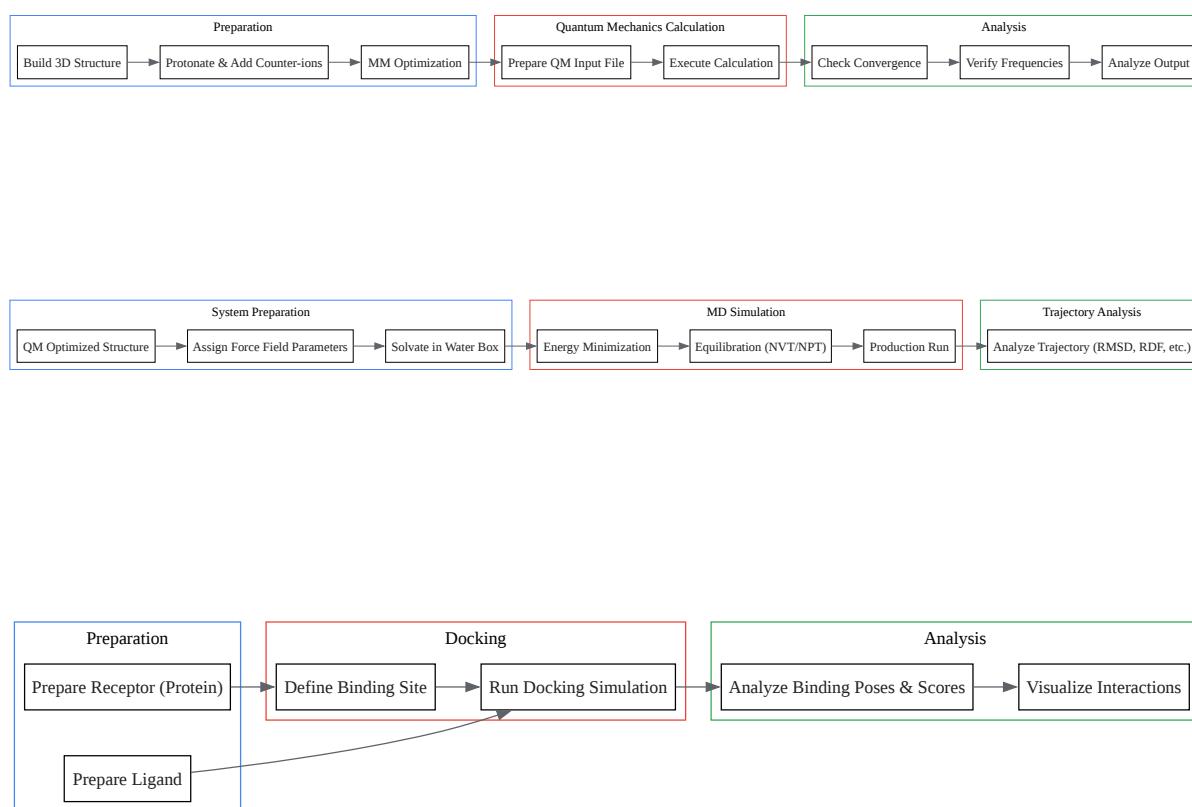
## Experimental Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the steps to perform a geometry optimization and frequency calculation for **(2-Methoxyethyl)hydrazine hydrochloride** using a QM software package (e.g., Gaussian, ORCA).

- Input Structure Generation:
  - Build the 3D structure of (2-Methoxyethyl)hydrazine.
  - Protonate the hydrazine nitrogens to represent the dihydrochloride salt. Place two chloride counter-ions in the vicinity.
  - Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
- QM Input File Preparation:
  - Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
  - Define the charge (0 for the neutral molecule, +2 for the dication) and multiplicity (singlet for the ground state).

- Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
- Execution and Analysis:
  - Run the QM calculation.
  - Verify that the optimization converged successfully and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.
  - Analyze the output to obtain the optimized geometry, electronic energy, dipole moment, and vibrational frequencies.

## Visualizing the Workflow



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